7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that includes a pyrrole ring fused with a chromeno ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions often require specific temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Its potential to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: This compound shares a similar pyrrole ring structure but lacks the chromeno ring, making it less complex.
Thienopyridine Derivatives: These compounds contain a pyridine ring fused with a thiophene ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of 7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C25H19ClN2O5 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
7-chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19ClN2O5/c1-13-11-18-15(12-16(13)26)22(29)20-21(14-7-6-8-17(31-2)23(14)32-3)28(25(30)24(20)33-18)19-9-4-5-10-27-19/h4-12,21H,1-3H3 |
InChI Key |
NBQCFWDMSXIFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=C(C(=CC=C4)OC)OC)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.